An In-depth Technical Guide to 4-Acetyl-2-cyanopyridine: A Versatile Building Block in Modern Chemistry
An In-depth Technical Guide to 4-Acetyl-2-cyanopyridine: A Versatile Building Block in Modern Chemistry
This guide provides an in-depth exploration of 4-Acetyl-2-cyanopyridine, a heterocyclic compound of significant interest to researchers in organic synthesis and medicinal chemistry. We will delve into its core chemical structure, physicochemical properties, spectroscopic signature, and synthetic accessibility. Furthermore, this document will illuminate its reactivity and showcase its burgeoning role as a pivotal intermediate in the development of novel therapeutics and advanced chemical probes.
Core Molecular Identity and Physicochemical Profile
4-Acetyl-2-cyanopyridine is a disubstituted pyridine derivative featuring both an acetyl group and a cyano (nitrile) group.[1] This unique combination of a key electrophilic center (acetyl carbonyl) and a versatile nitrile functionality, both attached to an electron-deficient pyridine ring, underpins its diverse chemical reactivity and utility.
The fundamental identifiers and key physical properties of this compound are summarized below for rapid reference and experimental planning.
Caption: Chemical Structure of 4-Acetyl-2-cyanopyridine.
Table 1: Chemical Identifiers and Physicochemical Properties
| Property | Value | Source(s) |
| IUPAC Name | 4-acetylpyridine-2-carbonitrile | [1] |
| CAS Number | 52689-18-6 | [1] |
| Molecular Formula | C₈H₆N₂O | [1] |
| Molecular Weight | 146.15 g/mol | [1] |
| Appearance | Yellow prisms | [2] |
| Melting Point | 101.0–102.0 °C | [2] |
Spectroscopic Characterization: The Molecular Fingerprint
Structural confirmation and purity assessment of 4-Acetyl-2-cyanopyridine rely on a combination of standard spectroscopic techniques. The electron-withdrawing nature of the cyano group and the pyridine nitrogen significantly influences the chemical environment of the protons and carbons, leading to a distinct spectroscopic signature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is indispensable for unambiguous structure elucidation. The published data for 4-Acetyl-2-pyridinecarbonitrile provides precise chemical shifts for each proton and carbon atom.[2]
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¹H NMR: The aromatic region displays three distinct signals corresponding to the protons on the pyridine ring. The methyl protons of the acetyl group appear as a characteristic singlet in the upfield region.
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¹³C NMR: The spectrum shows eight distinct carbon signals, including the low-field signal of the carbonyl carbon, the nitrile carbon, and the carbons of the pyridine ring.[2]
Table 2: NMR Spectroscopic Data (CDCl₃)
| Nucleus | Chemical Shift (δ, ppm) | Description |
| ¹H NMR | 8.94 | dd, J = 5.1, 0.8 Hz, 1H (H6) |
| 8.13 | dd, J = 1.7, 0.8 Hz, 1H (H3) | |
| 7.95 | dd, J = 5.1, 1.7 Hz, 1H (H5) | |
| 2.68 | s, 3H (CH₃) | |
| ¹³C NMR | 194.9 | C=O |
| 152.4 | C4 | |
| 143.6 | C2 | |
| 126.1 | C6 | |
| 124.4 | C5 | |
| 116.6 | C≡N | |
| 26.6 | CH₃ |
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy is crucial for confirming the presence of the key functional groups. The nitrile and carbonyl stretches are particularly strong and diagnostic.
Table 3: Key Vibrational Spectroscopy Data
| Technique | Wavenumber (cm⁻¹) | Assignment | Intensity |
| IR | 1650-1700 | ν(C=O) acetyl stretch | Strong |
| 2200-2250 | ν(C≡N) stretch | Very Strong | |
| 1580-1600 | ν(C=C) ring stretch | Medium | |
| 3050-3100 | ν(C-H) aromatic stretch | Weak | |
| Raman | 2200-2250 | ν(C≡N) stretch | Very Strong |
| 1580-1600 | Ring CC stretch | Strong | |
| 900-1000 | Ring breathing | Strong |
Synthesis and Chemical Reactivity
The synthesis of 4-Acetyl-2-cyanopyridine is well-documented, with methods optimized for yield and selectivity. Understanding its synthesis is key to appreciating its availability and cost-effectiveness for research purposes.
Established Synthetic Protocol: Direct Cyanation of N-Oxide
A robust and efficient method involves the direct cyanation of a 4-acetylpyridine N-oxide precursor.[1] This approach leverages the activation of the pyridine ring by N-oxidation, which facilitates nucleophilic attack by the cyanide ion at the 2-position.
Caption: Workflow for the synthesis of 4-Acetyl-2-cyanopyridine.
Detailed Experimental Protocol:
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Reaction Setup: To a solution of 4-acetylpyridine N-oxide in acetonitrile, add dimethylcarbamoyl chloride. This in-situ generates a highly reactive N-acyloxypyridinium intermediate.
-
Nucleophilic Addition: Introduce potassium cyanide (KCN) to the reaction mixture. The choice of KCN is critical; its solubility and nucleophilicity in organic solvents provide superior results compared to other cyanide sources.[1]
-
Thermal Conditions: Heat the mixture to 120°C and maintain for approximately 4 hours to drive the reaction to completion.[1]
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Work-up and Isolation: After cooling, the reaction is quenched and the product is extracted using an appropriate organic solvent. Purification via column chromatography or recrystallization yields the target compound with reported yields around 64%.[1]
Causality in Reagent Selection:
-
Dimethylcarbamoyl Chloride: This acylating agent is optimal as it forms a stable yet sufficiently electrophilic N-acyloxypyridinium intermediate, priming the pyridine ring for cyanide attack.[1]
-
Potassium Cyanide (KCN): Its enhanced solubility in polar aprotic solvents like acetonitrile and higher nucleophilicity lead to more efficient reaction kinetics compared to salts like NaCN or AgCN.[1]
Key Reactivity Insights:
The molecule's reactivity is dominated by its functional groups. The acetyl group can undergo typical ketone reactions, while the nitrile can be hydrolyzed to an amide or carboxylic acid. However, its most compelling reactivity profile lies in its interaction with nucleophiles, particularly thiols. Studies have demonstrated that 4-acetyl-2-cyanopyridine interacts selectively with cysteine residues in peptides, leading to the formation of stable thiazoline products.[1] This selective reactivity is a cornerstone of its application in bioconjugation.
Applications in Drug Discovery and Chemical Biology
The true value of 4-Acetyl-2-cyanopyridine is realized in its application as a versatile synthetic intermediate. The cyanopyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active molecules.
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Scaffold for Kinase Inhibitors: Cyanopyridine derivatives have been identified as potent inhibitors of various protein kinases, which are critical targets in oncology. For instance, related cyanopyridine structures have shown inhibitory activity against Pim-1 kinase, VEGFR-2, and HER-2, enzymes often implicated in cancer cell proliferation and survival.[3][4]
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Bioconjugation and Peptide Modification: The selective and efficient reaction with cysteine residues makes 4-acetyl-2-cyanopyridine a valuable tool for chemical biologists.[1] This allows for the precise labeling of proteins, the study of protein modifications, and the development of targeted drug delivery systems that can selectively cleave peptide bonds at cysteine sites.[1]
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Intermediate for Complex Heterocycles: It serves as a starting material for more complex fused heterocyclic systems, such as terpyridines, which are used as chelating agents.[5]
Safety and Handling
As with all nitrile-containing compounds, 4-Acetyl-2-cyanopyridine and its parent class, cyanopyridines, must be handled with appropriate care in a well-ventilated chemical fume hood.
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Toxicity: Cyanopyridines are known irritants and can be harmful if inhaled, ingested, or absorbed through the skin.[6] They can cause irritation to the skin, eyes, and mucous membranes.[6]
-
Personal Protective Equipment (PPE): Standard PPE, including safety goggles, a lab coat, and compatible chemical-resistant gloves, is mandatory. It is noted that some cyanopyridine derivatives can penetrate rubber and plastic, so careful selection of glove material is advised.[6]
-
Handling: Avoid generating dust. All manipulations should be performed to minimize contact and inhalation.
Conclusion
4-Acetyl-2-cyanopyridine is a high-value chemical entity characterized by a unique and synthetically versatile structure. Its well-defined spectroscopic properties, accessible synthetic routes, and compelling reactivity profile—especially its selective interaction with thiols—position it as a critical building block for researchers. For professionals in drug development and chemical biology, this compound offers a reliable starting point for the rational design of enzyme inhibitors, bioconjugates, and complex molecular probes, driving innovation at the interface of chemistry and biology.
References
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Chempanda. (n.d.). Cyanopyridine: Common isomorphs, applications, side effects and safety. Retrieved from [Link]
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Katritzky, A. R., et al. (2005). Preparation of Cyanopyridines by Direct Cyanation. Synthesis, 2005(06), 993–997. Retrieved from [Link]
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PubChem. (n.d.). 4-Cyanopyridine. Retrieved from [Link]
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MDPI. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Pharmaceuticals. Retrieved from [Link]
- Google Patents. (n.d.). US5539117A - 2-acetyl-6-cyanopyridines and their use as intermediates in the synthesis of oligo-2,6-pyridines.
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ACS Omega. (2023). Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. ACS Omega. Retrieved from [Link]
Sources
- 1. Buy 4-Acetyl-2-cyanopyridine | 52689-18-6 [smolecule.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. US5539117A - 2-acetyl-6-cyanopyridines and their use as intermediates in the synthesis of oligo-2,6-pyridines - Google Patents [patents.google.com]
- 6. chempanda.com [chempanda.com]
